1,5-Diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C29H22OS2. This compound is characterized by its unique structure, which includes two phenyl groups and two phenylsulfanyl groups attached to a penta-1,4-dien-3-one backbone. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out in an aqueous ethanol solution at a temperature of 20-25°C, yielding the desired product with a high degree of purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,5-Diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For example, its inhibitory activity against enzymes is attributed to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s antiplasmodial activity is believed to result from its interference with the parasite’s metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzylideneacetone: A structurally similar compound with two phenyl groups attached to a penta-1,4-dien-3-one backbone.
Bis(2-phenylvinyl) ketone: Another related compound with similar structural features.
Uniqueness
1,5-Diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
18627-85-5 |
---|---|
Molecular Formula |
C29H22OS2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1,5-diphenyl-1,5-bis(phenylsulfanyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C29H22OS2/c30-25(21-28(23-13-5-1-6-14-23)31-26-17-9-3-10-18-26)22-29(24-15-7-2-8-16-24)32-27-19-11-4-12-20-27/h1-22H |
InChI Key |
JSCHZRXCJDYNPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C=C(C2=CC=CC=C2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.